molecular formula C21H22N6OS B2449507 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone CAS No. 1251622-22-6

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone

Cat. No. B2449507
CAS RN: 1251622-22-6
M. Wt: 406.51
InChI Key: YCSMELAXNQRRDY-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N6OS and its molecular weight is 406.51. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Complex Formation

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds related to (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone, and their complexes with copper and cobalt chlorides, have been studied. These studies include IR spectroscopy and X-ray diffraction analysis, providing insights into the molecular structure and isomer forms of these compounds (Sokol et al., 2011).

Reactivity and Molecular Interactions

  • Ruthenium-Chelated Non-Innocent Bis(heterocyclo)methanides : Research on bis(heterocyclo)methanides, structurally related to the query compound, focuses on their reactivity profile on a ruthenium platform. This includes studies on redox tunability and oxygenation processes, contributing to understanding the chemical behavior of such compounds (Panda et al., 2019).

Fluorescence Interactions

  • Fluorescence Quenching and Enhancement Studies : Investigations into compounds similar to the query compound have shown solvent-dependent fluorescence emission characteristics. The study of their interactions with polyhydroxy compounds has led to an understanding of the hydrogen bonding interactions affecting fluorescence emissions (Tamuly et al., 2006).

Medicinal Chemistry and Imaging Applications

  • PET Imaging Agent for Parkinson's Disease : A compound closely related to this compound has been synthesized and evaluated as a potential PET imaging agent for studying LRRK2 enzyme in Parkinson's disease, indicating the potential of similar compounds in medical imaging applications (Wang et al., 2017).

Synthesis and Characterization

  • Synthetic Methods and Spectral Characterization : Research has been conducted on the synthesis of compounds with structures similar to the query compound, particularly focusing on spectral characterization and potential pharmacological activities. This includes NMR and mass spectroscopy studies (Zaki et al., 2017).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS/c28-21(26-6-5-16-3-1-2-4-17(16)12-26)18-13-27(15-24-18)20-11-19(22-14-23-20)25-7-9-29-10-8-25/h1-4,11,13-15H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMELAXNQRRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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